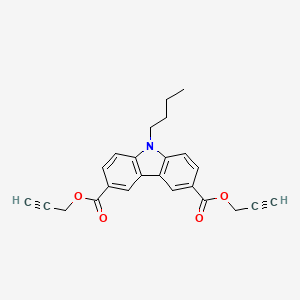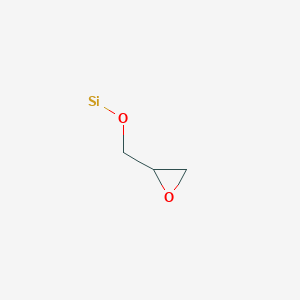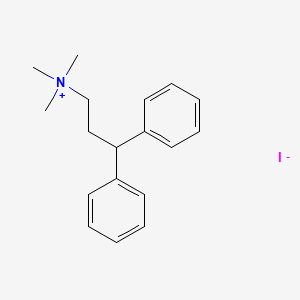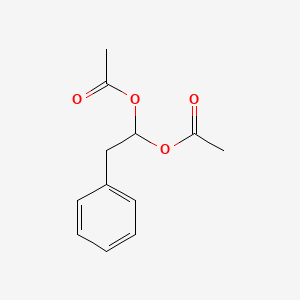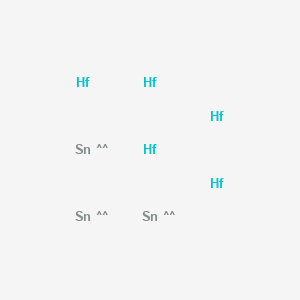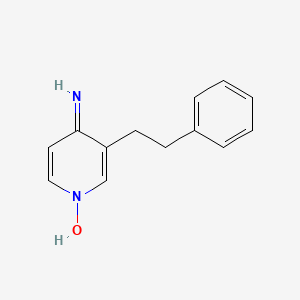![molecular formula C11H13ClO B14715171 1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene CAS No. 18062-76-5](/img/structure/B14715171.png)
1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a 3-chlorobut-2-en-1-yloxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene typically involves the alkylation of a benzene derivative with 3-chlorobut-2-en-1-ol. One common method includes the use of an alkaline aqueous medium in the presence of N-methylmorpholine N-oxide (NMO) and sodium hydroxide . This method facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase-transfer catalysis (PTC) can enhance the efficiency of the reaction, allowing for higher yields and more cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide and N-methylmorpholine N-oxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Oxidized forms of the original compound.
Reduction Products: Reduced derivatives with altered functional groups.
Applications De Recherche Scientifique
1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving nucleophilic substitution, oxidation, and reduction reactions .
Comparaison Avec Des Composés Similaires
- 1-{4-[(4-chlorobut-2-yn-1-yl)oxy]phenyl}ethan-1-one
- 2-{[(2E)-3-chlorobut-2-en-1-yl]oxy}-1,3,5-trimethylbenzene
Comparison: 1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene is unique due to its specific substitution pattern and the presence of both a chlorine atom and a double bond in the side chain.
Propriétés
Numéro CAS |
18062-76-5 |
|---|---|
Formule moléculaire |
C11H13ClO |
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
1-(3-chlorobut-2-enoxy)-4-methylbenzene |
InChI |
InChI=1S/C11H13ClO/c1-9-3-5-11(6-4-9)13-8-7-10(2)12/h3-7H,8H2,1-2H3 |
Clé InChI |
ZVVSEHUSFWJMJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCC=C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


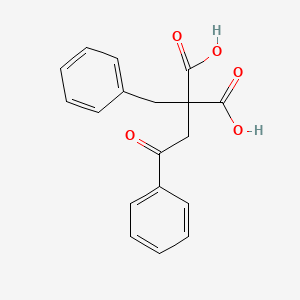
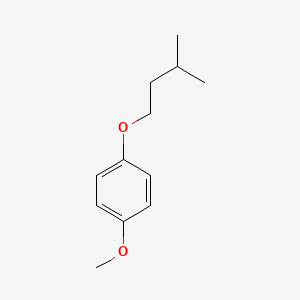
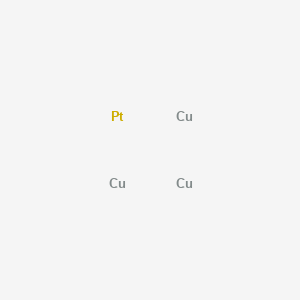
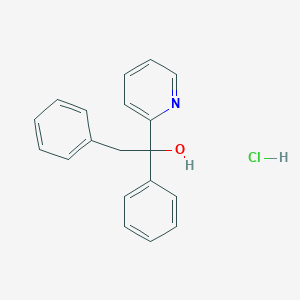

![N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide](/img/structure/B14715116.png)
![4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14715124.png)

